1-(2,4-Dichlorophenyl)piperazine
Description
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2/c11-8-1-2-10(9(12)7-8)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJHCQGGIPTMQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1013-78-1 | |
| Record name | 1-(2,4-dichlorophenyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Structural Elucidation
Derivatization and Analog Design Strategies
The 1-(2,4-Dichlorophenyl)piperazine scaffold is a versatile building block for creating a diverse library of chemical entities. The unsubstituted secondary amine at the N4 position provides a convenient handle for further functionalization.
The N4 position of the piperazine (B1678402) ring is readily derivatized to produce a wide range of analogs. Common synthetic transformations include N-alkylation and N-acylation. These reactions are central to the development of many piperazine-containing pharmaceuticals. mdpi.com
N-Alkylation : This can be achieved through nucleophilic substitution by reacting the piperazine with various alkyl halides (e.g., benzyl (B1604629) chlorides or chloropropyl derivatives). google.comchemicalbook.com Reductive amination, which involves reacting the piperazine with an aldehyde or ketone in the presence of a reducing agent, is another key method for introducing alkyl groups. mdpi.com The synthesis of the drug Aripiprazole, for example, begins with the N-alkylation of 1-(2,3-dichlorophenyl)piperazine (B491241). nih.govwikipedia.org
N-Acylation : The piperazine nitrogen can react with acylating agents like acyl chlorides or anhydrides to form amides.
These derivatization strategies allow for the systematic modification of the molecule's properties by introducing different functional groups at the N4 position.
Below is a table of representative N4-substituted analogs based on common derivatization strategies.
| Starting Material | Reagent | Reaction Type | Product Class |
| This compound | Benzyl chloride | N-Alkylation | N-Benzylpiperazine derivative |
| This compound | 1-Bromo-3-chloropropane | N-Alkylation | N-(3-chloropropyl)piperazine derivative |
| This compound | Aldehyde/Ketone + Reducing Agent | Reductive Amination | N-Alkylpiperazine derivative |
| This compound | Acetyl chloride | N-Acylation | N-Acetylpiperazine derivative |
This table is illustrative of synthetic possibilities.
While this compound itself is achiral, many of its biologically active derivatives are chiral. The development of new drugs often requires that both enantiomers be studied in detail, which has spurred the development of methods for the asymmetric synthesis of piperazine derivatives. rsc.org
Most existing piperazine-based drugs are substituted at the nitrogen atoms, with a notable lack of structural diversity at the carbon positions of the ring. rsc.org To address this, researchers have developed strategies to create chiral, carbon-substituted piperazines. One such approach enables the asymmetric synthesis of 2-arylpiperazines, which are structural analogs of the title compound. nih.govresearchgate.net A reported synthesis features several key steps:
Asymmetric Reduction : A phenacyl bromide is reduced using a chiral catalyst system (e.g., CBS reduction) to create an optically enriched intermediate. nih.govresearchgate.net
Stereospecific Substitution : An SN2 reaction with an azide (B81097) anion proceeds with an inversion of configuration, preserving stereochemical control. nih.govresearchgate.net
Ring Construction : The piperazine ring is ultimately formed via the reduction of a piperazine-2,3-dione intermediate. nih.govresearchgate.net
Such methods are crucial for exploring the chemical space of chiral piperazine derivatives and understanding the stereochemical requirements for biological activity.
Spectroscopic and Crystallographic Characterization in Research
The structural elucidation of this compound and its derivatives relies heavily on spectroscopic and crystallographic methods. These techniques provide definitive proof of structure, conformation, and intermolecular interactions.
X-ray crystallography has been particularly informative. A detailed crystal structure analysis of the picrate (B76445) salt of the related compound 1-(2,3-dichlorophenyl)piperazine reveals key structural features. nih.gov In this structure, the piperazine ring adopts a stable chair conformation. nih.gov The crystal packing is stabilized by a network of non-covalent interactions, including N—H⋯O and C—H⋯O hydrogen bonds, as well as C—Cl⋯π, N—O⋯π, and weak Cl⋯Cl halogen-halogen interactions. nih.gov Similarly, crystallographic studies of other piperazine derivatives confirm the prevalence of the chair conformation and the importance of intermolecular hydrogen bonds in defining the solid-state architecture. researchgate.net
The table below summarizes key physical and structural data for the title compound and a closely related isomer.
| Property | This compound | 1-(2,3-Dichlorophenyl)piperazine |
| Molecular Formula | C₁₀H₁₂Cl₂N₂ chemwhat.com | C₁₀H₁₂Cl₂N₂ wikipedia.org |
| Molar Mass | 231.1 g/mol chemwhat.com | 231.12 g/mol wikipedia.org |
| Appearance | - | Brown oil wikipedia.org |
| Melting Point | - | 242 to 244 °C (hydrochloride salt) wikipedia.org |
| Boiling Point | - | 365.1 °C at 760 mmHg wikipedia.org |
| Ring Conformation | Assumed Chair | Chair (in picrate salt) nih.gov |
| Key Interactions | - | N—H⋯O, C—H⋯O, C—Cl⋯π, Cl⋯Cl (in picrate salt) nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of "this compound". Both ¹H and ¹³C NMR spectra provide detailed information about the molecular framework, confirming the connectivity of atoms and the chemical environment of the hydrogen and carbon atoms.
In the ¹H NMR spectrum of "this compound", the aromatic protons on the dichlorophenyl ring typically appear as a set of multiplets in the downfield region, usually between δ 7.0 and 7.5 ppm. The splitting patterns and coupling constants of these signals are characteristic of the substitution pattern on the benzene (B151609) ring. For a 2,4-disubstituted pattern, one would expect to see a doublet for the proton at C6 (ortho to one chlorine and meta to the other), a doublet of doublets for the proton at C5 (ortho to one chlorine and para to the other), and a doublet for the proton at C3 (ortho to the other chlorine).
The protons of the piperazine ring exhibit signals in the upfield region. The four protons on the carbons adjacent to the nitrogen attached to the dichlorophenyl group (C2' and C6') are deshielded compared to the other four protons (C3' and C5') due to the electron-withdrawing effect of the aromatic ring. These typically appear as two distinct multiplets. A broad singlet corresponding to the N-H proton of the piperazine ring is also expected, though its chemical shift can be variable and it may exchange with deuterium (B1214612) upon addition of D₂O.
The ¹³C NMR spectrum further corroborates the structure. The dichlorophenyl ring will show six distinct signals in the aromatic region (typically δ 120-150 ppm). The carbons bearing the chlorine atoms will have their chemical shifts significantly influenced. The carbon atom attached to the piperazine nitrogen (C1) will also have a characteristic chemical shift. The four carbons of the piperazine ring will typically give rise to two signals, corresponding to the two sets of chemically non-equivalent carbons.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H-3 | 7.32 | d | J = 8.7 |
| H-5 | 7.14 | dd | J = 8.7, 2.5 |
| H-6 | 7.32 | d | J = 2.5 |
| Piperazine CH₂ (adjacent to N-Aryl) | ~3.1-3.3 | m | |
| Piperazine CH₂ (adjacent to NH) | ~2.9-3.1 | m | |
| NH | Variable | br s |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 | ~148 |
| C-2 | ~130 |
| C-3 | ~128 |
| C-4 | ~125 |
| C-5 | ~123 |
| C-6 | ~129 |
| Piperazine C (adjacent to N-Aryl) | ~50 |
| Piperazine C (adjacent to NH) | ~45 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of "this compound" displays characteristic absorption bands that confirm its key structural features.
The presence of the aromatic ring is indicated by C-H stretching vibrations typically observed above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring can also influence the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region.
A crucial feature is the N-H stretching vibration of the secondary amine in the piperazine ring, which typically appears as a single, medium-to-weak band in the 3350-3250 cm⁻¹ region. The C-N stretching vibrations of the aliphatic and aromatic amines will be present in the fingerprint region, usually between 1350 and 1000 cm⁻¹. The presence of the C-Cl bonds is confirmed by strong absorptions in the lower frequency region of the spectrum, typically between 800 and 600 cm⁻¹.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (Secondary Amine) | 3350 - 3250 | Medium-Weak |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H Stretch | 2950 - 2800 | Medium-Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |
| N-H Bend | 1650 - 1550 | Medium |
| C-N Stretch | 1350 - 1000 | Medium-Strong |
| C-Cl Stretch | 800 - 600 | Strong |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) provides critical information about the molecular weight and fragmentation pattern of "this compound", further confirming its structure. In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₁₀H₁₂Cl₂N₂), which is approximately 230 g/mol . A key feature would be the isotopic pattern of the molecular ion peak due to the presence of two chlorine atoms. The relative abundance of the [M]⁺, [M+2]⁺, and [M+4]⁺ peaks would be in a characteristic ratio of approximately 9:6:1, reflecting the natural abundances of the ³⁵Cl and ³⁷Cl isotopes.
The fragmentation pattern provides valuable structural information. Common fragmentation pathways for phenylpiperazine derivatives involve cleavage of the piperazine ring and the bond between the phenyl group and the piperazine nitrogen. A prominent fragment would likely correspond to the loss of a C₂H₄N fragment from the piperazine ring. Another significant fragmentation would be the cleavage of the C-N bond connecting the dichlorophenyl group to the piperazine ring, leading to the formation of a dichlorophenyl radical or cation and a piperazine-containing fragment.
Interactive Data Table: Predicted Mass Spectrometry Data for this compound
| Adduct / Fragment | Predicted m/z | Description |
| [M+H]⁺ | 231.04503 | Protonated molecular ion |
| [M+Na]⁺ | 253.02697 | Sodium adduct |
| [M]⁺ | 230.03720 | Molecular ion |
| [M-C₂H₄N]⁺ | ~187 | Loss of an ethyleneimine fragment |
| [C₆H₃Cl₂]⁺ | ~145 | Dichlorophenyl cation |
| [C₄H₉N₂]⁺ | ~85 | Piperazine fragment |
X-ray Crystallography for Three-Dimensional Structural Analysis
In such a crystal structure, one would expect the dichlorophenyl ring to be essentially planar. The piperazine ring typically adopts a chair conformation, which is its most stable arrangement. The relative orientation of the phenyl ring and the piperazine ring would be a key structural feature, defined by the torsion angle around the C-N bond connecting the two moieties.
Crystal packing is governed by intermolecular interactions. In the case of the free base, hydrogen bonding between the N-H group of one molecule and the nitrogen atom of another could lead to the formation of chains or dimers. Weaker C-H···π interactions between the piperazine C-H bonds and the aromatic ring of a neighboring molecule might also be present. In salt forms, such as the hydrochloride or picrate, strong N⁺-H···anion hydrogen bonds would be the dominant intermolecular forces, organizing the molecules into a well-defined crystal lattice. iucr.org The presence of chlorine atoms could also lead to halogen···halogen or halogen···π interactions, further influencing the crystal packing. iucr.org
Investigation of Chemical Reactivity and Transformation Pathways
The chemical reactivity of "this compound" is primarily centered around the secondary amine of the piperazine ring and the aromatic dichlorophenyl ring.
The secondary amine is nucleophilic and can undergo a variety of reactions. It can be readily N-alkylated, N-acylated, or N-arylated to introduce a wide range of substituents. For instance, reaction with alkyl halides, acyl chlorides, or sulfonyl chlorides would yield the corresponding N-substituted derivatives. This reactivity is fundamental to its use as a building block in the synthesis of more complex molecules. The nitrogen can also participate in condensation reactions with aldehydes and ketones to form enamines or undergo reductive amination.
The dichlorophenyl ring is generally less reactive towards electrophilic substitution than an unsubstituted benzene ring due to the deactivating effect of the two chlorine atoms. However, under forcing conditions, further substitution could occur, with the directing effects of the chlorine atoms and the piperazine substituent influencing the position of the incoming electrophile. Nucleophilic aromatic substitution of one or both chlorine atoms is also a possibility, though it would require harsh reaction conditions and a strong nucleophile.
"this compound" is a precursor in the synthesis of pharmacologically active compounds. wikipedia.org For example, it is a known metabolite and a synthetic precursor of the atypical antipsychotic drug aripiprazole. wikipedia.org This highlights its role as a key intermediate in multi-step synthetic sequences leading to valuable pharmaceutical agents.
Molecular Pharmacology and Mechanism of Action Studies
Receptor Binding and Ligand Affinity Profiling
The affinity of a compound for a specific receptor is a critical determinant of its pharmacological activity. The following subsections detail the binding characteristics of 1-(2,4-Dichlorophenyl)piperazine and its structural isomers at various receptor families.
Interactions with Dopaminergic Receptors (D2, D3, D4)
Phenylpiperazine derivatives are known to interact with dopamine (B1211576) receptors. Specifically, the dichlorophenylpiperazine isomers have been evaluated for their affinity at D2, D3, and D4 dopamine receptor subtypes.
While direct binding data for this compound is limited, studies on the closely related analog, 1-(2,3-Dichlorophenyl)piperazine (B491241) (2,3-DCPP) , have shown that it acts as a partial agonist at the dopamine D2 and D3 receptors wikipedia.org. Research on a series of trans-1-[(2-phenylcyclopropyl)methyl]-4-arylpiperazines identified (1S, 2S)-trans-1-[(2-phenylcyclopropyl)methyl]-4-(2,4-dichlorophenyl)piperazine as a functional antagonist at both D2 and D4 receptors nih.gov. This suggests that the 2,4-dichloro substitution pattern on the phenylpiperazine moiety is compatible with binding to these dopamine receptor subtypes.
Further studies on N-phenylpiperazine analogs have explored their selectivity for D3 versus D2 receptors. For instance, certain 4-thiophene-3-yl-benzamide N-phenylpiperazines have demonstrated significant D3 receptor affinity and selectivity over the D2 receptor nih.gov. The affinity of these compounds at D2 and D3 receptors is typically determined through competitive radioligand binding assays using cell lines expressing the human receptor subtypes nih.gov.
Table 1: Dopaminergic Receptor Binding Affinities of Selected Phenylpiperazine Analogs
| Compound/Analog | D2 Receptor (Ki, nM) | D3 Receptor (Ki, nM) | D4 Receptor (Ki, nM) | Reference |
|---|---|---|---|---|
| 1-(2,3-Dichlorophenyl)piperazine | Partial Agonist | Partial Agonist | - | wikipedia.org |
| (1S, 2S)-trans-1-[(2-phenylcyclopropyl)methyl]-4-(2,4-dichlorophenyl)piperazine | Antagonist | - | Antagonist | nih.gov |
| L-745870 | 960 | 2300 | 0.43 | dcchemicals.com |
| Brilaroxazine | Partial Agonist | Partial Agonist | Partial Agonist | abmole.com |
Note: Data for specific isomers and analogs are presented due to limited direct data for this compound.
Serotonergic Receptor Modulation (5-HT1A, 5-HT2A, 5-HT2C, 5-HT7)
The positional isomer 3,4-dichlorophenylpiperazine (3,4-DCPP) is known to act as a serotonin (B10506) releaser via the serotonin transporter, though with relatively low affinity wikipedia.org. The metabolite of trazodone, m-chlorophenylpiperazine (mCPP), exhibits its effects through interactions with serotonergic receptors, primarily showing agonist activity at 5-HT2C receptors and antagonist activity at 5-HT2A receptors nih.gov.
Research on 1,2,4-substituted piperazine (B1678402) derivatives has shown that they possess affinity for both 5-HT1A and 5-HT2A receptors nih.gov. Some of these compounds have demonstrated properties of postsynaptic 5-HT1A partial agonists nih.gov. The affinity for these receptors is influenced by the nature of the substituent on the piperazine ring nih.gov. Furthermore, the atypical antipsychotic, clozapine, which has a piperazine moiety, acts as a 5-HT antagonist selleck.co.jp.
Table 2: Serotonergic Receptor Binding Affinities of Selected Phenylpiperazine Analogs
| Compound/Analog | 5-HT1A Receptor (Ki, nM) | 5-HT2A Receptor (Ki, nM) | 5-HT2C Receptor (pKi) | 5-HT7 Receptor (Ki, nM) | Reference |
|---|---|---|---|---|---|
| m-Chlorophenylpiperazine | - | Antagonist | Agonist | - | nih.gov |
| Brilaroxazine | 1.5 (Partial Agonist) | 2.5 (Partial Agonist) | - | 2.7 (Antagonist) | abmole.com |
| Lurasidone | 6.4 (Partial Agonist) | 0.5 (Antagonist) | - | 0.5 | selleck.co.jp |
| Amitriptyline | - | 235 | - | - | selleckchem.com |
Note: Data for various analogs are presented to illustrate the serotonergic activity of the phenylpiperazine class.
Cannabinoid Receptor (CB1) Antagonism and Inverse Agonism
Certain phenylpiperazine derivatives have been investigated for their effects on the cannabinoid system, particularly the CB1 receptor. The well-known CB1 receptor antagonist/inverse agonist SR141716A (rimonabant) contains a 1-(2,4-dichlorophenyl)pyrazole moiety, highlighting the relevance of the dichlorophenyl substitution for CB1 receptor interaction nih.gov. The dichlorophenyl ring of SR141716A is understood to form important aromatic stacking interactions within the CB1 receptor binding site nih.gov.
While not a piperazine itself, the structure of SR141716A provides insights into the pharmacophore for CB1 antagonism. A related analog, AM-281, which is a 1-(2,4-dichlorophenyl)-pyrazole derivative, also demonstrates high affinity for the CB1 receptor with a Ki value of 13 nM . These findings suggest that a 1-(2,4-dichlorophenyl) moiety is a key structural feature for high-affinity binding to the CB1 receptor.
Opioid Receptor Affinities (Kappa, Mu)
The interaction of dichlorophenylpiperazine derivatives with opioid receptors has also been explored. Studies on methylated analogues of GR-89696, which contains a 3,4-dichlorophenylacetyl group attached to a piperazine ring, have revealed high-affinity binding to the kappa-opioid receptor (KOR) nih.gov. One such analog, (S,S)-14, not only displayed high KOR affinity (Ki = 0.31 nM) but also bound to mu-opioid receptors (MOR) in the subnanomolar range (Ki = 0.36 nM) nih.gov. This indicates that the dichlorophenylpiperazine scaffold can be adapted to target opioid receptors with high potency.
Sigma Receptor Interactions (Sigma1, Sigma2)
Sigma receptors, which are unique intracellular chaperone proteins, are also targets for phenylpiperazine compounds. The enantiomeric butyl derivatives of a dichlorophenylpiperazine analog, (R,S)-22 and (S,R)-22, showed considerable affinity for the sigma-1 receptor with Ki values of 40.2 nM and 81.0 nM, respectively nih.gov. It has been noted that a nitrogen atom, possibly in a protonated form, is a crucial pharmacophoric element for high-affinity binding at the sigma-1 receptor sigmaaldrich.com.
Neurotransmitter Transporter Interaction and Reuptake Inhibition
The ability of phenylpiperazine compounds to inhibit the reuptake of neurotransmitters like dopamine, serotonin, and norepinephrine (B1679862) is a key aspect of their mechanism of action.
The positional isomer, 3,4-dichlorophenylpiperazine (3,4-DCPP) , is known to act as a serotonin releaser through the serotonin transporter (SERT) wikipedia.org. This suggests that dichlorophenylpiperazines can interact with monoamine transporters. Studies on chlorophenylpiperazine (B10847632) analogues have led to the discovery of compounds with high affinity for the dopamine transporter (DAT), making them selective DAT ligands nih.gov. The norepinephrine transporter (NET) is another important target, and various inhibitors of NET have been developed for the treatment of several neuropsychiatric disorders nih.govclockss.org.
Table 3: Neurotransmitter Transporter Inhibition of Selected Phenylpiperazine Analogs
| Compound/Analog | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) | Reference |
|---|---|---|---|---|
| 3,4-Dichlorophenylpiperazine | - | Releaser (low affinity) | - | wikipedia.org |
| Desipramine | >10,000 nM (Ki) | 163 nM (Ki) | 7.36 nM (Ki) | nih.gov |
| 1-(3-chlorophenyl)-4-phenethylpiperazine | High Affinity | - | - | nih.gov |
Note: Data for isomers and analogs are presented due to the limited direct data for this compound.
Serotonin Transporter (SERT) Modulation
This compound is identified as an inhibitor of the serotonin transporter (SERT), blocking the reuptake of serotonin from the synaptic cleft. biosynth.com While specific binding affinity (Kᵢ) or inhibitory concentration (IC₅₀) values for this exact compound are not widely detailed in publicly available literature, studies on structurally related arylpiperazines provide insight into the potential potency of this chemical class.
For instance, a recently developed series of multimodal monoaminergic arylpiperazine derivatives showed significant SERT reuptake inhibition, with lead compounds exhibiting potent activity. nih.gov One such compound, designated A3, demonstrated an IC₅₀ value of 12 nM for SERT inhibition. nih.gov Another related compound, 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (also known as Vortioxetine or Lu AA21004), displays very high affinity for the human SERT, with a reported Kᵢ value of 1.6 nM. nih.gov Furthermore, the positional isomer, 3,4-dichlorophenylpiperazine (3,4-DCPP), is known to act as a serotonin releaser via the serotonin transporter, albeit with relatively low affinity. wikipedia.org
Interactive Table: SERT Inhibition for Selected Arylpiperazine Analogs
| Compound | Target | Activity Metric | Value (nM) | Source |
|---|---|---|---|---|
| Compound A3 | SERT | IC₅₀ | 12 | nih.gov |
| Vortioxetine | hSERT | Kᵢ | 1.6 | nih.gov |
Dopamine Transporter (DAT) Modulation
The compound is also a known inhibitor of the dopamine transporter (DAT). biosynth.com As with SERT, specific quantitative data for this compound is limited. However, research on analogous compounds underscores the activity of this class at the dopamine transporter. The arylpiperazine derivative A3, for example, shows DAT reuptake inhibition with an IC₅₀ of 135 nM. nih.gov
Interestingly, the pharmacology of dichlorophenylpiperazine isomers extends beyond transporter inhibition to direct receptor interaction. The related compound 1-(2,3-Dichlorophenyl)piperazine (2,3-DCPP), which is a metabolite of the antipsychotic drug aripiprazole, has been shown to act as a partial agonist at dopamine D₂ and D₃ receptors. wikipedia.orgnih.gov This highlights the diverse mechanisms through which dichlorophenylpiperazines can modulate the dopaminergic system.
Interactive Table: DAT Inhibition for a Selected Arylpiperazine Analog
| Compound | Target | Activity Metric | Value (nM) | Source |
|---|---|---|---|---|
| Compound A3 | DAT | IC₅₀ | 135 | nih.gov |
Norepinephrine Transporter (NET) Modulation
This compound completes its profile as a triple reuptake inhibitor through its activity at the norepinephrine transporter (NET). biosynth.com This action prevents the reuptake of norepinephrine, thereby increasing its availability in the synapse. The arylpiperazine compound A3 demonstrated NET reuptake inhibition with an IC₅₀ value of 78 nM, providing a quantitative example of the activity of this chemical family on the norepinephrine transporter. nih.gov
Interactive Table: NET Inhibition for a Selected Arylpiperazine Analog
| Compound | Target | Activity Metric | Value (nM) | Source |
|---|---|---|---|---|
| Compound A3 | NET | IC₅₀ | 78 | nih.gov |
Enzyme Inhibitory Activity Investigations
The potential for this compound to act as an inhibitor of various enzymes has been explored through examination of structurally related compounds containing the piperazine moiety.
Topoisomerase Inhibition (Topo II)
There is no direct evidence in the reviewed literature to suggest that this compound is an inhibitor of Topoisomerase II (Topo II). However, the piperazine scaffold is a component of known Topo II inhibitors. Specifically, bis(2,6-dioxopiperazine) derivatives, such as ICRF-193, have been identified as potent inhibitors of mammalian Topo II. nih.govnih.gov These agents act by a distinct mechanism that does not involve the formation of a cleavable DNA-protein complex, which is characteristic of many other Topo II-targeting drugs. nih.gov
Interactive Table: Topo II Inhibition by Dioxopiperazine Derivatives
| Compound | Activity Metric | Value (μM) | Source |
|---|---|---|---|
| ICRF-193 | IC₅₀ | 2 | nih.gov |
| ICRF-154 | IC₅₀ | 13 | nih.gov |
| ICRF-159 | IC₅₀ | 30 | nih.gov |
Poly(ADP-ribose) Polymerase (PARP-1) Inhibition
Scientific literature does not currently document direct inhibitory activity of this compound against Poly(ADP-ribose) Polymerase-1 (PARP-1). PARP-1 is a crucial enzyme in the DNA damage response pathway. elifesciences.orgnih.gov The piperazine chemical structure is, however, an important fragment in many established PARP-1 inhibitors. nih.gov For example, Olaparib, an FDA-approved drug for certain types of cancer, incorporates a piperazine ring in its structure. nih.gov This indicates that while data on this compound is absent, the piperazine scaffold is considered a valuable component in the design of potent PARP-1 inhibitors. nih.gov
Cholinesterase Inhibition
No studies were found that specifically evaluate the cholinesterase inhibitory activity of this compound. Nonetheless, the piperazine core has been utilized in the design of novel cholinesterase inhibitors. A series of biphenyl-3-oxo-1,2,4-triazine derivatives linked to a piperazine moiety were synthesized and found to have significant inhibitory potential against acetylcholinesterase (AChE). nih.gov The most potent of these analogs, compound 6g, exhibited an IC₅₀ of 0.2 µM against AChE. nih.gov This demonstrates the utility of the piperazine scaffold in developing compounds that target the cholinergic system.
Interactive Table: Acetylcholinesterase Inhibition by a Piperazine Derivative
| Compound | Target | Activity Metric | Value (μM) | Source |
|---|---|---|---|---|
| Compound 6g | AChE | IC₅₀ | 0.2 | nih.gov |
Cytochrome P450 51 (CYP51) Enzyme Inhibition
Cytochrome P450 51 (CYP51), also known as sterol 14α-demethylase, is a crucial enzyme in the biosynthesis of sterols in eukaryotes. nih.govnih.gov This enzyme represents a primary target for antifungal and antiparasitic drugs. nih.gov The this compound scaffold is an integral part of potent inhibitors designed to target CYP51. For instance, VNI, a carboxamide-containing β-phenyl imidazole, incorporates the 2,4-dichlorophenyl group and has been identified as a highly potent inhibitor of CYP51 in protozoa like Trypanosoma cruzi. nih.gov The essential function of CYP51 in sterol synthesis makes its inhibition a key mechanism for disrupting the cellular integrity of pathogenic microbes. researchgate.net While microbial CYP51 enzymes are effectively inhibited by various azole drugs, human CYP51 has shown considerable resistance to inhibition. nih.gov
Carboxamide Inhibitors
The this compound structure is frequently utilized in the design of carboxamide inhibitors. The carboxamide linkage provides a versatile point for connecting the dichlorophenylpiperazine head group to other chemical moieties, often referred to as "tails," to modulate activity and selectivity. nih.gov Studies on 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, which can be linked to substituted piperazines, have demonstrated that the piperazine amide tail can enhance inhibitory activity against human carbonic anhydrase (hCA) isoforms, including those associated with tumors like hCA IX and hCA XII. nih.gov In the context of CYP51 inhibition, carboxamide-containing compounds like VNI, which feature the dichlorophenyl moiety, are among the most potent inhibitors of protozoan CYP51s. nih.gov Structure-activity relationship (SAR) studies on other series, such as 4-Azaindole-2-piperidine carboxamides, indicate a preference for electron-rich aromatics attached to the piperazine, although developing compounds with both high potency and metabolic stability remains a challenge. dndi.org
In Silico Computational Modeling and Molecular Simulations
Computational methods are indispensable for understanding how ligands containing the this compound scaffold interact with their protein targets at an atomic level.
Ligand-Protein Docking for Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target, forming a stable complex. nih.govimrpress.com This method is crucial for elucidating the binding modes of inhibitors. For arylpiperazine derivatives, docking studies have been employed to understand their interactions with various receptors. researchgate.net In one study, derivatives of 1-(phenethyl)-4-(2,3-dichlorophenyl)piperazine were docked into the androgen receptor (AR) to predict their binding interactions. nih.gov Similarly, docking simulations of pyrazoline derivatives into the active site of Plasmodium falciparum aminopeptidase (B13392206) revealed key interactions, such as hydrogen bonds and pi-pi stacking, that are crucial for their antimalarial activity. asianjpr.com These simulations help identify key amino acid residues within the binding pocket that interact with the ligand, providing a rationale for the observed biological activity and guiding further drug design. nih.gov
Table 1: Predicted Interactions for an Arylpiperazine Derivative in a Receptor Binding Site
| Interaction Type | Interacting Ligand Moiety | Interacting Amino Acid Residue |
|---|---|---|
| Hydrogen Bond | Nitrogen of pyrazoline ring | SER97 |
| Hydrogen Bond | Second pyrazoline ring | GLN323 |
| Pi-Cation | Pyrazoline ring | ARG93 |
| Pi-Pi Stacking | Phenyl ring | HIS95 |
Data derived from a study on pyrazoline derivatives, illustrating common interaction types for heterocyclic compounds. asianjpr.com
Molecular Dynamics Simulations for Conformational Stability
Molecular dynamics (MD) simulations are used to analyze the physical motions of atoms and molecules over time, providing insights into the stability of a protein-ligand complex. nih.gov Following molecular docking, MD simulations can assess whether the predicted binding pose is stable or if the ligand undergoes significant conformational changes. nih.gov For phenyl-piperazine scaffolds, MD simulations have demonstrated stable binding within the target's nucleotide site, confirming interactions predicted by docking. nih.gov Studies on other inhibitor classes have shown that MD simulations performed over nanosecond timescales can confirm stable protein-ligand interactions with no significant conformational rearrangements. nih.gov These simulations are also used to study the conformational changes in proteins upon ligand binding, which is essential for understanding the mechanism of action for inhibitors targeting dynamic enzymes. nih.gov
Table 2: Example Parameters for a Molecular Dynamics Simulation Study
| Parameter | Value/Description |
|---|---|
| Simulation Duration | 100 ns |
| System | Protein-ligand complex in a solvated environment |
| Force Field | OPLS (Optimized Potentials for Liquid Simulations) |
| Ensemble | NPT (Isothermal-isobaric) |
| Temperature | 300 K |
| Pressure | 1 atm |
This table represents typical parameters used in MD simulations to assess the stability of protein-ligand complexes. nih.gov
Free Energy Calculations and Binding Affinity Predictions (e.g., MM/GBSA)
The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular approach for estimating the binding free energy of a ligand to a protein. nih.gov This technique combines molecular mechanics energies with continuum solvation models to calculate the affinity of a complex. researchgate.net The binding free energy (ΔG_bind) is calculated by taking the difference between the free energy of the complex and the free energies of the protein and ligand individually. nih.gov The method has been shown to have a moderate-to-strong correlation with experimental binding affinities for various protein systems. researchgate.netnih.gov MM/GBSA calculations are often used to rescore docking results to eliminate false positives and better rank potential inhibitors. frontiersin.org However, the accuracy of MM/GBSA can be highly dependent on the system and the parameters used, such as the force field and implicit solvent model. nih.govresearchgate.net
Table 3: Components of MM/GBSA Binding Free Energy Calculation
| Energy Component | Description |
|---|---|
| ΔE_MM | The change in molecular mechanics energy in the gas phase, including internal (bond, angle, dihedral), van der Waals, and electrostatic energies. |
| ΔG_solv | The change in the solvation free energy, composed of polar and nonpolar contributions. |
| - TΔS | The change in conformational entropy upon binding. This term is often computationally expensive and is sometimes omitted, which can affect the absolute accuracy. nih.gov |
The binding free energy is calculated as ΔG_bind = ΔE_MM + ΔG_solv - TΔS. nih.gov
Structure-Activity Relationship (SAR) Elucidation
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how chemical structure translates into biological activity. For compounds containing the this compound moiety, SAR studies reveal how modifications to different parts of the molecule affect its potency and selectivity.
For a series of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, the nature of the substituent on the piperazine nitrogen was found to be critical for analgesic activity. nih.gov Similarly, in a class of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides designed as 5-HT7 receptor agents, substituents on the aryl ring attached to the piperazine played a key role in modulating affinity and intrinsic activity. nih.gov It was found that certain lipophilic substituents led to high-affinity agonists, while others switched the activity towards antagonism. nih.gov In another study on 4-Azaindole-2-piperidine carboxamides, varying the aromatic amide group connected to the piperazine showed a preference for electron-rich aromatics to achieve higher potency against T. cruzi. dndi.org These studies underscore the importance of systematic chemical modifications to optimize the pharmacological profile of piperazine-based compounds.
Table 4: Summary of Structure-Activity Relationship (SAR) Findings for Arylpiperazine Derivatives
| Molecular Scaffold | Modification Site | Effect on Activity | Target | Reference |
|---|---|---|---|---|
| N-(...)-4-aryl-1-piperazinehexanamides | 2-position of the aryl ring | Lipophilic groups (e.g., -SCH3, -CH(CH3)2) led to high-affinity agonists. | 5-HT7 Receptor | nih.gov |
| N-(...)-4-aryl-1-piperazinehexanamides | 2-position of the aryl ring | Polar groups (e.g., -OH, -NHCH3) switched activity to antagonism. | 5-HT7 Receptor | nih.gov |
| 4-Azaindole-2-piperidine carboxamides | Aromatic amide on piperazine | Electron-rich aromatics (e.g., 4-methoxyindole) increased potency. | Trypanosoma cruzi | dndi.org |
Influence of Aryl Substitution Patterns on Biological Activity, including Dichlorophenyl Isomers (e.g., 2,4- vs. 3,4- vs. 2,5-dichloro)
The position of chlorine atoms on the phenyl ring of dichlorophenylpiperazine isomers significantly influences their pharmacological profile, leading to distinct receptor affinities and functional activities. While a direct comparative study of all isomers is not extensively documented in a single source, individual studies on various isomers reveal key differences.
For instance, 1-(2,3-dichlorophenyl)piperazine (2,3-DCPP), a known metabolite of the atypical antipsychotic aripiprazole, has been shown to act as a partial agonist at dopamine D2 and D3 receptors. nih.govnih.gov In contrast, the positional isomer 1-(3,4-dichlorophenyl)piperazine (B178234) (3,4-DCPP) functions as a serotonin releaser through the serotonin transporter and also acts as a β1-adrenergic receptor blocker, albeit with relatively low affinity for both targets. nih.gov
Structure-activity relationship (SAR) studies on a series of N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides have highlighted the importance of the dichlorophenyl substitution pattern for dopamine D3 receptor affinity. These studies have shown that the 2,3-dichlorophenyl substitution often results in high affinity for the D3 receptor. nih.govacs.org Specifically, within a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines, the 2,3-dichlorophenylpiperazine analogue displayed the highest D3 receptor affinity, which was subnanomolar. acs.org
Furthermore, research on 1-(2,5-dichlorophenyl)piperazine (B86670) suggests that the 2,5-dichloro substitution pattern can enhance affinity for the serotonin 5-HT2A receptor. This is attributed to the electron-withdrawing nature of the chlorine atoms, which can augment π-π stacking interactions with the receptor.
The table below summarizes the reported biological activities of different dichlorophenylpiperazine isomers.
| Compound | Key Biological Activities | Receptor Targets |
| 1-(2,3-Dichlorophenyl)piperazine (2,3-DCPP) | Partial agonist | Dopamine D2, Dopamine D3 |
| 1-(3,4-Dichlorophenyl)piperazine (3,4-DCPP) | Serotonin releaser, Blocker | Serotonin Transporter, β1-Adrenergic Receptor |
| 1-(2,5-Dichlorophenyl)piperazine | High affinity ligand | Serotonin 5-HT2A Receptor |
Role of Piperazine N-Substituents in Receptor Selectivity and Potency
The substituent at the N4-position of the piperazine ring is a critical determinant of receptor selectivity and potency for derivatives of this compound. A wide array of N-substituents has been explored in medicinal chemistry studies, revealing that modifications at this position can dramatically alter the pharmacological profile of the resulting compounds.
For example, in a series of N-phenylpiperazine benzamides, the nature of the benzamide (B126) moiety attached to the piperazine nitrogen was found to be crucial for dopamine D3 versus D2 receptor selectivity. nih.gov The ability of some N-phenylpiperazine benzamides to bind selectively to the D3 receptor has been attributed to the interaction of the benzamide moiety with a secondary binding site unique to the D3 receptor. nih.gov
Similarly, in the development of multimodal serotonergic agents, the N-substituent plays a key role. The combination of a specific heterocyclic nucleus, a hydroxyalkyl chain, and a 4-substituted piperazine is known to be critical for affinity to 5-HT1A receptors. nih.gov The selection of appropriate substituents can lead to compounds with high specificity and affinity for various serotonin receptor subtypes. nih.gov
The table below illustrates how different N-substituents can influence the receptor binding profile of arylpiperazine derivatives.
| N-Substituent Type | Impact on Receptor Binding | Example Receptor Targets |
| Arylcarboxamides | Can confer high affinity and selectivity for D3 receptors. | Dopamine D3, Dopamine D2 |
| Biphenyl-like systems | Favorable for affinity at 5-HT7 receptors. | Serotonin 5-HT7 |
| Hydroxyalkyl chains | Critical for affinity to 5-HT1A receptors. | Serotonin 5-HT1A |
Stereochemical Impact on Pharmacological Profile of Derivatives
Stereochemistry can have a profound impact on the pharmacological profile of piperazine-containing compounds, influencing both receptor affinity and functional activity. The introduction of chiral centers in the N-substituent or on the piperazine ring itself can lead to enantiomers with significantly different biological properties.
For instance, in a study of dermorphin (B549996) analogues containing chiral piperazin-2-one (B30754) derivatives, the configuration of the phenylalanine residue and the replacement of the piperazin-2-one ring with a piperazine ring were found to be important for modulating opiate activities. This highlights that the three-dimensional arrangement of substituents is critical for receptor interaction.
In another example, studies on 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives revealed that the S-(+) enantiomers generally possessed stronger analgesic activity than their R-(-) counterparts. nih.gov Interestingly, the R-(-) enantiomers of some of these compounds exhibited narcotic antagonist activity, a property not observed with the S-(+) enantiomers. nih.gov This demonstrates that enantiomers can have not only different potencies but also qualitatively different pharmacological effects.
While specific stereochemical studies on derivatives of this compound are not extensively reported, the principles established from related piperazine-containing molecules underscore the importance of considering stereoisomerism in drug design and development. The differential interactions of enantiomers with their biological targets can be a key factor in achieving desired therapeutic effects while minimizing off-target activities.
Preclinical Biological Activity Assessment in Vitro and in Vivo Studies
Investigation of Neuropharmacological Effects
The unique structural features of the 1-(2,4-dichlorophenyl)piperazine moiety have prompted extensive research into its capacity to modulate the central nervous system, with studies focusing on its potential antipsychotic, anxiolytic, and antidepressant-like properties.
Central Nervous System (CNS) Modulatory Potential
The core structure of this compound is a key component in compounds designed to interact with CNS receptors. A prominent example is its incorporation into pyrazole (B372694) carboxamide derivatives that have been investigated as cannabinoid CB1 receptor antagonists. The cannabinoid receptor 1 (CBR1) is a key target for therapeutic intervention due to its role in a wide range of physiological processes.
One such derivative, SR-141716A, which features the this compound moiety, has been identified as a cannabinoid CB1 receptor antagonist. nih.gov The antagonism of CB1 receptors has been shown to be effective in treating obesity and metabolic disorders. The development of CB1 receptor antagonists was spurred by the discovery of the endocannabinoid system. nih.gov Rimonabant (B1662492), the first-in-class CB1 receptor inverse agonist, demonstrated effectiveness in treating obesity and aiding in smoking cessation. However, its use was associated with significant psychiatric side effects, including anxiety and depression, leading to its withdrawal from the market. This has led to the exploration of new strategies to mitigate these side effects, such as the development of neutral antagonists and peripherally restricted ligands.
Studies on Antipsychotic-like Actions of Derivatives
The dichlorophenylpiperazine structure is a common feature in several atypical antipsychotic drugs. nih.gov For instance, 2,3-dichlorophenylpiperazine (2,3-DCPP), a close structural isomer of the 2,4-dichloro counterpart, is a known metabolite of the atypical antipsychotic aripiprazole. nih.govwikipedia.org Research has shown that 2,3-DCPP acts as a partial agonist at dopamine (B1211576) D2 and D3 receptors. wikipedia.org All currently approved antipsychotic drugs primarily target the dopamine D2 receptor. juniperpublishers.com
Furthermore, dichlorophenylpiperazine derivatives have been shown to be potent inhibitors of the enzyme DHCR7, which is involved in the final step of cholesterol biosynthesis. nih.gov This inhibition can lead to an accumulation of 7-dehydrocholesterol (B119134) (7-DHC). nih.gov Cariprazine, an atypical antipsychotic, and its metabolite 2,3-DCPP, have demonstrated this inhibitory activity at low nanomolar concentrations. nih.gov
Derivatives of 1,2,4-piperazine have also been investigated for their effects on dopamine and serotonin (B10506) release. nih.gov One such derivative, MC1, was found to increase cortical dopamine levels, although this effect did not appear to be directly related to its affinity for 5-HT1A and 5-HT2A receptors. nih.gov In preclinical models, the antipsychotic-like effects of some compounds are evaluated by their ability to counteract the hyperlocomotor activity induced by substances like phencyclidine (PCP). nih.gov
Research into Anxiolytic and Antidepressant-like Activities
The piperazine (B1678402) moiety is a key substructure in many antidepressant medications, largely due to its favorable pharmacokinetic profile for CNS penetration and its role in the specific binding conformations of these drugs. nih.gov Derivatives of 1-(2-pyrimidinyl)-piperazine have demonstrated dose-dependent anxiolytic effects in animal models. nih.gov
Studies on novel arylpiperazine derivatives have shown potential for antidepressant activity by targeting both 5-HT1A and sigma-1 receptors. thieme-connect.com For example, one such compound dose-dependently decreased immobility time in the forced swim test in mice, a common preclinical model for assessing antidepressant-like effects. thieme-connect.com The anxiolytic-like activity of some piperazine derivatives appears to be mediated through the serotonergic system and the benzodiazepine (B76468) site of the GABAA receptor. nih.gov In animal models such as the elevated plus-maze and light-dark box tests, certain piperazine derivatives have demonstrated anxiolytic-like effects. nih.gov These effects were in some cases antagonized by flumazenil, a benzodiazepine antagonist. nih.gov
Anticancer Activity Research
In addition to neuropharmacological applications, the this compound scaffold and its derivatives have been the subject of anticancer research, with studies focusing on their cytotoxic effects against various cancer cell lines and the underlying mechanisms of action.
In Vitro Cytotoxicity Against Cancer Cell Lines
Arylpiperazine derivatives have been synthesized and evaluated for their in vitro cytotoxic activities against a range of human cancer cell lines. mdpi.com For instance, some novel arylpiperazine derivatives have shown moderate to strong cytotoxic activities against prostate cancer cell lines such as PC-3, LNCaP, and DU145. mdpi.com However, some of these compounds also exhibited cytotoxicity towards normal human epithelial prostate cells. mdpi.com
Derivatives of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine have demonstrated significant cell growth inhibitory activity on various cancer cell lines, including those from the liver, breast, and colon. researchgate.net In one study, a piperazine-based compound, AK301, which is (4-(3-chlorophenyl)piperazin-1-yl)(2-ethoxyphenyl)methanone, induced mitotic arrest in HT29 human colon cancer cells with an ED50 of approximately 115 nM. researchgate.net
The cytotoxic potential of piperazine-quinoline derivatives has also been explored. In one study, a derivative with a trifluoromethoxy substitution on the aryl group showed moderate activity against MDA-MB-231 breast cancer cells, with an IC50 value of 98.34 µM. Phenylsulfonylpiperazine derivatives have also been investigated, with one compound, (4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone, showing notable cytotoxicity against the MCF7 breast cancer cell line with an IC50 of 4.48 μM. mdpi.com
| Compound/Derivative Class | Cancer Cell Line(s) | Activity/IC50 | Source |
|---|---|---|---|
| Arylpiperazine derivatives | LNCaP, DU145 (Prostate) | Moderate to strong cytotoxicity (IC50 < 5 µM for some against LNCaP) | mdpi.com |
| (4-(3-chlorophenyl)piperazin-1-yl)(2-ethoxyphenyl)methanone (AK301) | HT29 (Colon) | ED50 ≈ 115 nM (for mitotic arrest) | researchgate.net |
| Piperazine-quinoline derivative (with trifluoromethoxy substitution) | MDA-MB-231 (Breast) | IC50 = 98.34 µM | |
| (4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone | MCF7 (Breast) | IC50 = 4.48 µM | mdpi.com |
Mechanistic Studies of Cell Growth Inhibition and Apoptosis Induction (In Vitro)
The anticancer effects of piperazine derivatives are often attributed to their ability to induce apoptosis (programmed cell death) and inhibit cell proliferation. nih.gov One novel piperazine derivative was found to induce caspase-dependent apoptosis in cancer cells by inhibiting multiple signaling pathways, including PI3K/AKT, Src family kinases, and BCR-ABL. e-century.us The induction of apoptosis is a key mechanism for many anti-cancer chemotherapeutics. researchgate.net
Some piperazine compounds have been shown to induce apoptosis through the intrinsic mitochondrial signaling pathway, characterized by the upregulation of apoptotic marker proteins like cleaved caspase-3, cytochrome c, and Bax, and increased activity of caspase-3 and -9. researchgate.net For example, the natural compound piperine (B192125) has been shown to induce apoptosis in lung cancer A549 cells via a p53-dependent mitochondrial signaling pathway, leading to cell cycle arrest in the G2/M phase and activation of caspase-3 and -9. nih.gov Similarly, bismuth sulfide (B99878) nanoparticles have been used to induce apoptosis in lung cancer cells. ijbiotech.com
The mechanism of action for some arylpiperazine derivatives involves the inhibition of topoisomerases, enzymes that are crucial for DNA replication and are often overactive in rapidly dividing cancer cells. nih.gov Certain piperazine-based compounds can also disrupt microtubule dynamics, leading to mitotic arrest. researchgate.net Furthermore, some arylpiperazine derivatives act as 5-HT1A antagonists, which can inhibit cell proliferation in certain cancers where serotonin plays a mitogenic role, such as in prostate and colorectal cancer. nih.gov
| Compound/Derivative Class | Proposed Mechanism of Action | Key Findings | Source |
|---|---|---|---|
| Novel piperazine derivative | Inhibition of multiple signaling pathways | Inhibits PI3K/AKT, Src family kinases, and BCR-ABL, leading to caspase-dependent apoptosis. | e-century.us |
| 1-[2-(Allylthio) benzoyl]-4-(4-methoxyphenyl) piperazine (CB01) | Induction of intrinsic mitochondrial apoptosis | Upregulation of cleaved caspase-3, cytochrome c, and Bax; increased caspase-3 and -9 activity. | researchgate.net |
| Piperine | p53-dependent mitochondrial signaling | Induces cell cycle arrest at G2/M phase and activation of caspase-3 and -9. | nih.gov |
| Phenylpiperazine derivatives of 1,2-benzothiazine | Topoisomerase inhibition | Designed as potential Topo II inhibitors. | nih.gov |
| (4-(3-chlorophenyl)piperazin-1-yl)(2-ethoxyphenyl)methanone (AK301) | Disruption of microtubule dynamics | Hampers tubulin polymerization and triggers the formation of multiple microtubule organizing centers. | researchgate.net |
| Arylpiperazine derivatives (e.g., NAN-190) | 5-HT1A antagonism | Inhibit cell proliferation in cancer cell lines with high 5-HT1A receptor expression. | nih.gov |
Targeting DNA and Associated Enzymes in Cancer Pathways
The structural motif of this compound is integral to the design of novel compounds aimed at targeting fundamental processes in cancer cell proliferation, such as DNA replication and repair.
One of the primary strategies involves the inhibition of topoisomerases, enzymes that regulate DNA topology and are crucial for replication and transcription. nih.gov Small molecule inhibitors can disrupt the function of these enzymes, leading to DNA damage and ultimately cell death. nih.gov For instance, new 1,2-benzothiazine derivatives incorporating a 1-(3,4-dichlorophenyl)piperazine (B178234) substituent have been designed and synthesized. nih.gov Molecular docking studies for these compounds, such as BS230, indicated an ability to bind to the DNA-topoisomerase II complex and the minor groove of DNA. nih.gov This dual-binding capacity suggests a potent mechanism for inducing cytotoxic effects in cancer cells. nih.gov In studies on a breast adenocarcinoma cell line (MCF7), compounds with a 1-(3,4-dichlorophenyl)piperazine moiety demonstrated significant cytotoxicity, in some cases exceeding that of the established anticancer drug doxorubicin. nih.gov
Another critical target in cancer therapy is the family of poly (ADP-ribose) polymerase (PARP) enzymes, which are key players in DNA repair. nih.gov Inhibiting PARP, particularly in cancers with existing DNA repair deficiencies like those with BRCA mutations, can lead to synthetic lethality. Thiouracil derivatives featuring a 1-(2,3-dichlorophenyl)piperazine (B491241) component have been synthesized and evaluated for their ability to inhibit PARP1. nih.gov Compounds such as 5a and 5e from this series were found to inhibit PARP1 activity, induce PARP cleavage, and enhance the phosphorylation of H2AX, a marker of DNA double-strand breaks. nih.gov These findings highlight the potential of dichlorophenylpiperazine-containing molecules to function as effective PARP inhibitors, thereby providing a targeted approach for cancer treatment. nih.govmedchemexpress.com
Table 1: Anticancer Activity of Dichlorophenylpiperazine Derivatives
| Compound / Derivative | Target | Cancer Cell Line | Observed Effect | Reference |
|---|---|---|---|---|
| BS230 (1,2-benzothiazine derivative) | Topoisomerase II, DNA minor groove | MCF7 (Breast Adenocarcinoma) | Stronger cytotoxicity than doxorubicin. | nih.gov |
| Thiouracil Derivative 5a | PARP1 | MCF-7 (Breast Cancer) | Inhibited PARP1 activity, produced PARP cleavage. | nih.gov |
| Thiouracil Derivative 5e | PARP1 | MCF-7 (Breast Cancer) | Inhibited PARP1 activity, enhanced H2AX phosphorylation. | nih.gov |
Antimicrobial Activity Investigations
The this compound scaffold has been explored for its potential in developing a wide range of antimicrobial agents.
Antibacterial Properties (e.g., against Methicillin-Resistant Staphylococcus aureus)
The rise of antibiotic-resistant bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), has created an urgent need for new antibacterial agents. ijcmas.com Piperazine derivatives have shown promise in this area. In a study screening novel piperazine-based phthalimide (B116566) derivatives, several compounds exhibited significant antibacterial activity. researchgate.net Specifically, derivative 5e demonstrated outstanding activity against MRSA, with a minimum inhibitory concentration (MIC) of 45 ± 0.15 µg/mL. researchgate.net Further investigations using scanning electron microscopy confirmed that this compound exerts its anti-MRSA effect by causing membrane damage. researchgate.net
In another study, newly synthesized 1,2,3-triazole-piperazin-benzo[b] nih.govpharmaffiliates.comthiazine 1,1-dioxides were tested against MRSA and other S. aureus strains. rsc.org Compounds 8d (containing a 4-chlorophenyl sulfonyl group) and 8e (containing a 4-fluorophenyl sulfonyl group) showed potent activity against MRSA, with MIC values of 3.12 µg/mL and 1.56 µg/mL, respectively. rsc.org These values represent a two-fold and four-fold greater potency compared to the standard drug dicloxacillin. rsc.org These results underscore the potential of piperazine-based compounds in combating drug-resistant bacterial infections. ijcmas.comnih.gov
Table 2: Antibacterial Activity of Piperazine Derivatives against MRSA
| Compound / Derivative | MIC (µg/mL) | Comparison to Standard | Reference |
|---|---|---|---|
| Phthalimide Derivative 5e | 45 ± 0.15 | Potent activity observed. | researchgate.net |
| Benzo[b] nih.govpharmaffiliates.comthiazine Dioxide 8d | 3.12 | ~2-fold more potent than dicloxacillin. | rsc.org |
| Benzo[b] nih.govpharmaffiliates.comthiazine Dioxide 8e | 1.56 | ~4-fold more potent than dicloxacillin. | rsc.org |
Antiviral Research Applications
The piperazine nucleus is a key component in the development of antiviral agents. nih.gov Research has shown that small heterocyclic molecules like piperazine can act as potential pharmacotherapeutic agents against various viruses. nih.gov One area of focus has been on alphaviruses, such as Chikungunya virus (CHIKV). nih.gov Molecular docking studies have revealed that piperazine can bind to a conserved hydrophobic pocket within the Chikungunya virus capsid protein (CVCP). nih.gov This binding was confirmed through plaque reduction and immunofluorescence assays, which demonstrated piperazine's antiviral activity against CHIKV. nih.gov The piperazine-bound structure serves as a valuable scaffold for designing more potent piperazine-based alphaviral inhibitors. nih.gov
Furthermore, in the context of the global effort to combat SARS-CoV-2, piperazine-based compounds have been investigated as potential inhibitors of the virus's main protease enzyme. nih.gov Computational and structure-based modeling techniques have been employed to screen synthesized piperazine derivatives, identifying them as possible inhibitors that could pave the way for new antiviral drug discovery. nih.gov
Antifungal Applications
The versatility of the piperazine structure extends to antifungal applications. nih.gov A study involving a multifunctionalized piperazine polymer demonstrated efficient antimicrobial activity against the pathogenic fungus Candida albicans. nih.gov The activity of this polymer was found to be comparable to the standard antifungal drug fluconazole. nih.gov This suggests that polymers incorporating the piperazine moiety could be developed as effective agents for treating fungal infections.
Antimalarial Efficacy Studies
Malaria remains a significant global health issue, and the emergence of drug-resistant strains of Plasmodium necessitates the development of new antimalarial drugs. nih.gov Piperazine-containing 4(1H)-quinolones have been developed and studied for their antimalarial properties. nih.gov These compounds have shown potent activity, particularly N-phenylpiperazinyl-4(1H)-quinolone 8a, which exhibited EC50 values of 4.5 nM against the W2 strain and 250 nM against the TM90-C2B strain of Plasmodium falciparum. nih.gov Another study on piperazine-tethered thiazole (B1198619) compounds also identified derivatives with significant antiplasmodial activity against chloroquine-resistant strains. mdpi.com These findings highlight the importance of the piperazine scaffold in the design of novel and effective antimalarial agents. nih.gov
**Table 3: Antimalarial Activity of Piperazine Derivatives against *P. falciparum***
| Compound / Derivative | Strain | EC50 | Reference |
|---|---|---|---|
| N-Phenylpiperazinyl-4(1H)-quinolone 8a | W2 | 4.5 nM | nih.gov |
| N-Phenylpiperazinyl-4(1H)-quinolone 8a | TM90-C2B | 250 nM | nih.gov |
| N-Benzylpiperazinyl-4(1H)-quinolone 8b | W2 | 16 nM | nih.gov |
| N-Benzylpiperazinyl-4(1H)-quinolone 8b | TM90-C2B | 860 nM | nih.gov |
| Thiazole Compound 2291-61 | Dd2 (chloroquine-resistant) | 102 nM | mdpi.com |
Antichagasic Agent Development
Chagas disease, caused by the parasite Trypanosoma cruzi, is a neglected tropical disease for which current treatments have significant limitations. mdpi.comnih.gov Research into new antichagasic agents has included the evaluation of cyanopyridine analogues with dichlorophenyl substitutions. nih.gov A 2,4-dichlorophenyl substituted derivative (compound 9) demonstrated submicromolar activity against intracellular T. cruzi amastigotes, with an EC50 of 0.14 μM. nih.gov While this series showed good initial potency, further development was challenged by issues related to lipophilicity and metabolic stability. nih.gov Nevertheless, the potent in vitro activity of the dichlorophenyl-containing compound indicates that this structural feature could be a valuable component in the design of future drugs for Chagas disease. dndi.org
Table 4: Anti-Trypanosoma cruzi Activity of Dichlorophenyl-Substituted Derivatives
| Compound / Derivative | Target | EC50 | Reference |
|---|---|---|---|
| 2,4-dichlorophenyl substituted cyanopyridine (9) | T. cruzi amastigotes | 0.14 µM | nih.gov |
| 2-chlorophenyl substituted cyanopyridine (8) | T. cruzi amastigotes | 0.33 µM | nih.gov |
Anti-inflammatory Research Paradigms
Derivatives of this compound have been evaluated for their potential to combat inflammation through various preclinical models. These studies are crucial in determining the efficacy and mechanism of action of these novel compounds.
One area of investigation involves the synthesis of novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones. In these studies, various substituted piperazine derivatives were reacted to create a new series of compounds. These were then tested for their anti-inflammatory effects using the carrageenan-induced footpad edema test in rats. A number of these compounds demonstrated significant anti-inflammatory activity, with inhibition ranging from 30.6% to 57.8%. nih.gov Notably, some of these derivatives, specifically compounds 5b, 5f, 5i, 5p, and 5r, showed prominent anti-inflammatory effects with a lower incidence of gastric ulceration compared to the standard drug, indomethacin, marking them as potential lead molecules for further development. nih.gov
In another study, novel piperazine derivatives, designated PD-1 and PD-2, were synthesized and assessed for their anti-inflammatory capabilities. nih.gov The results indicated noteworthy, dose-dependent anti-inflammatory action. Specifically, these compounds inhibited the production of nitrite (B80452) and the generation of tumour necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine. nih.gov At a concentration of 10 μM, PD-1 inhibited nitrite production by up to 39.42% and TNF-α generation by up to 56.97%, while PD-2 showed inhibitions of 33.7% and 44.73%, respectively. nih.gov
Further research into a different piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), also revealed significant anti-inflammatory properties. nih.gov In a carrageenan-induced paw edema model, LQFM182 reduced edema formation. nih.gov In a pleurisy test, it was found to decrease cell migration by reducing polymorphonuclear cells, myeloperoxidase enzyme activity, and the levels of the pro-inflammatory cytokines interleukin-1β (IL-1β) and TNF-α. nih.gov
The general class of piperazine derivatives has been recognized for its anti-inflammatory potential by modulating pro-inflammatory cytokines. wisdomlib.org Research involving various animal models has demonstrated their effectiveness in mitigating inflammatory conditions. wisdomlib.org
Table 1: In Vivo Anti-inflammatory Activity of Dichlorophenylpiperazine Derivatives
| Compound Series/Name | Model | Key Findings | Reference |
|---|---|---|---|
| 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2-thiones | Carrageenan-induced rat footpad edema | Inhibition of edema ranging from 30.6% to 57.8%. Compounds 5b, 5f, 5i, 5p, and 5r were most prominent. | nih.gov |
| (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) | Carrageenan-induced paw edema and pleurisy | Reduced edema formation, cell migration, myeloperoxidase activity, and levels of IL-1β and TNF-α. | nih.gov |
| 1-(4-Chlorophenyl)-4-{2-[3-(2-pyridyl) acrylyloxy]-ethyl}-piperazine (DA 1529) | Carrageenan, formalin, and dextran-induced rat paw edema | Prevented edema formation; exhibited antinociceptive effect on inflamed foot and antipyretic effect. | researchgate.net |
Table 2: In Vitro Anti-inflammatory Activity of Piperazine Derivatives
| Compound Name | Assay | Key Findings at 10 µM | Reference |
|---|---|---|---|
| PD-1 | Nitrite Production Inhibition | 39.42% | nih.gov |
| TNF-α Generation Inhibition | 56.97% | nih.gov | |
| PD-2 | Nitrite Production Inhibition | 33.7% | nih.gov |
| TNF-α Generation Inhibition | 44.73% | nih.gov |
Other Diverse Biological Activity Explorations
Beyond anti-inflammatory effects, the this compound scaffold is a component of molecules investigated for a range of other biological activities.
A notable area of research is in oncology. A study involving the synthesis of four novel mononuclear metal complexes with 4-(2,3-dichlorophenyl)piperazine-1-carboxylic acid revealed potential anticancer properties. nih.gov Specifically, the cadmium complex, [Cd(L)2·2H2O], demonstrated inhibitory activity against the enzyme telomerase, which is crucial for cancer cell immortality. nih.gov This complex showed an IC50 value of 8.17±0.91μM for telomerase inhibition. Furthermore, it exhibited antiproliferative activity against the human cancer cell line HepG2 with an IC50 value of 6.5±0.2μM, comparable to the chemotherapy drug cisplatin. nih.gov The other synthesized complexes (nickel, copper, and zinc) did not show these activities. nih.gov
The versatility of the piperazine ring is also highlighted in its use for modifying natural products to enhance their bioactivity. nih.gov For instance, the introduction of a piperazine moiety into certain compounds has been shown to significantly improve their antitumor activity. nih.gov
In a different therapeutic area, a pyrazole derivative containing the 1-(2,4-dichlorophenyl) group was identified as a potential peripheral cannabinoid-1 (CB1) receptor inverse agonist. nih.gov This suggests a possible application in the development of anti-obesity agents. nih.gov The replacement of a carbonyl group with a sulfonyl group in a similar biaryl pyrazole derivative, however, led to a loss of CB1 receptor antagonism, indicating the importance of specific structural features for this activity. curtin.edu.au
Furthermore, the positional isomer, 2,3-dichlorophenylpiperazine, is known as a precursor and a metabolite of the atypical antipsychotic drug aripiprazole. wikipedia.org It has been shown to act as a partial agonist at dopamine D2 and D3 receptors. wikipedia.org
Table 3: Diverse Biological Activities of Dichlorophenylpiperazine Derivatives
| Compound/Derivative Class | Biological Target/Activity | Key Findings | Reference |
|---|---|---|---|
| [Cd(L)2·2H2O] (L=4-(2,3-dichlorophenyl)piperazine-1-carboxylic acid) | Telomerase Inhibition / Antiproliferative | IC50 = 8.17±0.91μM (telomerase); IC50 = 6.5±0.2μM (HepG2 cells) | nih.gov |
| 1-(2,4-dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide | Cannabinoid-1 (CB1) Receptor | Potential peripheral inverse agonist. | nih.gov |
| 2,3-Dichlorophenylpiperazine | Dopamine D2 and D3 Receptors | Partial agonist; precursor and metabolite of aripiprazole. | wikipedia.org |
Research Gaps and Future Perspectives in the Field
Design and Synthesis of Highly Selective and Potent 1-(2,4-Dichlorophenyl)piperazine Analogs
A significant challenge in medicinal chemistry is the development of ligands with high selectivity and potency for their intended biological targets, thereby minimizing off-target effects. While the synthesis of this compound and its general class of N-phenylpiperazines is well-established, future research must focus on creating novel analogs with superior pharmacological profiles. rsc.org
The traditional synthesis often involves the reaction of an appropriately substituted aniline (B41778), such as 2,3-dichloroaniline, with bis(2-chloroethyl)amine (B1207034) or piperazine (B1678402) itself, sometimes employing catalysts like copper iodide (CuI) and ligands such as proline. rsc.orgresearchgate.net However, to achieve higher selectivity and potency, more advanced synthetic strategies are required. Recent advances in C-H functionalization, for instance, offer a powerful toolkit for creating structural diversity directly on the piperazine ring's carbon atoms, a feature that is underexplored in many current derivatives. mdpi.com Photoredox catalysis has emerged as a key method for the direct C-H arylation and vinylation of piperazines, allowing for the introduction of a wide range of functional groups under mild conditions. mdpi.com
Future efforts should systematically explore substitutions on both the phenyl ring and the piperazine core. For example, the strategic placement of different substituents on the phenyl ring can fine-tune electronic and steric properties, influencing receptor affinity and selectivity. Similarly, modifying the piperazine ring, which has historically been less common, could unlock new interactions with target proteins. mdpi.com The design of novel derivatives, such as the 1,4-diformyl-piperazine-based ferrostatin-1 analogs developed as ferroptosis inhibitors, showcases how modifications to the piperazine core can lead to compounds with novel mechanisms of action and improved properties like plasma stability. nih.gov
Table 1: Synthetic Approaches for Phenylpiperazine Analogs
| Method | Description | Key Reagents/Catalysts | Potential Advantages |
|---|---|---|---|
| Classical N-Arylation | Reaction of a substituted aniline with piperazine or a piperazine precursor. rsc.orgresearchgate.net | Aniline, bis(2-chloroethyl)amine, CuI/proline | Well-established, suitable for large-scale synthesis. researchgate.net |
| Photoredox C-H Functionalization | Direct introduction of aryl or vinyl groups onto the piperazine ring's carbon atoms using a photocatalyst. mdpi.com | Ir(ppy)₃, 1,4-dicyanobenzene | High functional group tolerance, mild reaction conditions, allows for novel structural diversity. mdpi.com |
| Reductive Amination | Stepwise construction of piperazine derivatives, allowing for controlled introduction of substituents. nih.gov | NaBH(OAc)₃, various aldehydes/ketones | Mild, high yield, suitable for creating complex polyamine structures. nih.gov |
Elucidation of Novel Molecular Targets and Pathways for This Class of Compounds
The this compound moiety is a well-known pharmacophore for serotonin (B10506) and dopamine (B1211576) receptors. However, the full spectrum of its molecular interactions remains incompletely mapped. A prime example of the potential for broader activity is seen in the multimodal compound Lu AA21004 (Vortioxetine), a derivative that interacts with multiple targets including the serotonin transporter (SERT) and various serotonin receptors (5-HT1A, 5-HT1B, 5-HT3A, 5-HT7). nih.gov This compound demonstrates that phenylpiperazine derivatives can possess a complex polypharmacology.
A significant research gap is the systematic deorphanization of existing and novel this compound analogs to identify new molecular targets and the pathways they modulate. Techniques such as large-scale proteomic analyses, chemical proteomics, and phenotypic screening can be employed to uncover previously unknown binding partners. Identifying these novel targets is crucial, as it could open up therapeutic applications for this class of compounds in new disease areas. For instance, recent studies have explored piperazine-based compounds as inhibitors of ferroptosis, a form of regulated cell death, highlighting a departure from their traditional role in neuroscience. nih.gov Future research should focus on unbiased screening approaches to build a comprehensive target-pathway profile for the dichlorophenylpiperazine scaffold.
Application of Advanced Computational and Artificial Intelligence Methods in the Drug Design Process
The drug discovery process is notoriously time-consuming and expensive, but modern computational approaches, including Artificial Intelligence (AI), are revolutionizing the field. nih.govmdpi.com These methods can significantly accelerate the design and optimization of new this compound analogs. mdpi.com
Computer-Aided Drug Design (CADD) encompasses both structure-based (SBDD) and ligand-based (LBDD) methods. taylorandfrancis.com For the dichlorophenylpiperazine scaffold, SBDD can be used when the 3D structure of a target protein is known, allowing for molecular docking simulations to predict binding modes and affinities of novel analogs. mdpi.com LBDD approaches, such as quantitative structure-activity relationship (QSAR) modeling, are valuable when the target structure is unknown, using a set of known active molecules to build predictive models. nih.gov
Table 2: Computational and AI Methods in Drug Design
| Method | Acronym | Core Principle | Application for Dichlorophenylpiperazine Analogs |
|---|---|---|---|
| Structure-Based Drug Design | SBDD | Utilizes the 3D structure of the biological target to design ligands. taylorandfrancis.com | Predicting binding poses and optimizing interactions of analogs with specific receptors (e.g., serotonin, dopamine receptors). |
| Ligand-Based Drug Design | LBDD | Uses knowledge of known active ligands to design new ones. taylorandfrancis.com | Developing pharmacophore models and QSAR equations to guide the synthesis of new analogs with improved activity. |
| AI-Aided Drug Design | AIDD | Employs machine learning and deep learning to predict properties and generate novel molecules. nih.gov | De novo generation of selective and potent analogs, predicting ADMET profiles, and accelerating lead optimization. taylorandfrancis.compitt.edu |
| Molecular Dynamics Simulations | MD | Simulates the physical movements of atoms and molecules to understand dynamic interactions. mdpi.com | Assessing the stability of the ligand-receptor complex and obtaining more flexible and rational docking modes. mdpi.com |
Development of Chemical Probes for Receptor and Enzyme Characterization Utilizing the 2,4-Dichlorophenylpiperazine Scaffold
Chemical probes are essential tools in chemical biology, used to study and manipulate the function of proteins and other biological targets within their native cellular environment. mskcc.org A well-designed probe can provide invaluable insights into target engagement, downstream signaling, and the biological consequences of modulating a specific protein. The 2,4-dichlorophenylpiperazine scaffold represents an excellent starting point for the development of such probes.
By derivatizing the core scaffold with specific functional groups, a variety of probes can be created. For example:
Fluorescent Probes: Attaching a fluorophore (e.g., FITC, NBD) to the piperazine structure would allow for visualization of target localization and engagement in living cells via microscopy and flow cytometry. mskcc.orgresearchgate.net
Biotinylated Probes: Incorporating a biotin (B1667282) tag would enable affinity purification of the target protein and its binding partners from cell lysates, facilitating their identification through mass spectrometry-based proteomics. mskcc.org
Photoaffinity Probes: Introducing a photoreactive group would allow for covalent cross-linking of the probe to its target upon UV irradiation, enabling unambiguous target identification.
Radiolabeled Probes: The synthesis of radiolabeled versions (e.g., with ¹⁸F or ¹¹C) could facilitate in vivo imaging studies using Positron Emission Tomography (PET) to study receptor occupancy and distribution in the brain.
The development of such a chemical toolbox based on the 2,4-dichlorophenylpiperazine scaffold would greatly accelerate the characterization of both known and novel receptors and enzymes that interact with this important chemical class. mskcc.org
Strategic Approaches for Multi-Target Ligand Design Incorporating the Dichlorophenylpiperazine Core
Many complex diseases, such as neurodegenerative disorders and cancer, are multifactorial in nature, involving the dysregulation of multiple biological pathways. researchgate.netresearchgate.net This complexity has driven a shift from the "one target, one drug" paradigm towards the rational design of Multi-Target-Directed Ligands (MTDLs)—single molecules engineered to interact with two or more targets simultaneously. researchgate.netnih.gov This approach can offer superior efficacy and a better safety profile compared to combination therapies. nih.gov
The this compound core is an ideal building block for MTDLs due to its established affinity for multiple CNS targets. The key strategy in MTDL design is molecular hybridization, which involves combining, merging, or linking distinct pharmacophores into a single chemical entity. researchgate.netnih.gov
Future strategies could involve:
Pharmacophore Combination: Linking the dichlorophenylpiperazine moiety (targeting, for example, serotonin receptors) to another pharmacophore known to inhibit a different target, such as an enzyme like monoamine oxidase (MAO) or acetylcholinesterase (AChE). researchgate.net
Fragment-Based Design: Using computational methods to identify fragments that bind to different targets and then linking them with the dichlorophenylpiperazine core as a central scaffold. nih.gov
Privileged Scaffold Optimization: Systematically modifying the substitution pattern on the dichlorophenylpiperazine scaffold itself to fine-tune its activity profile against a desired set of multiple targets, effectively creating a multi-target agent from a single core.
By employing these rational design strategies, it is possible to develop novel MTDLs based on the this compound core for the treatment of complex, multifactorial diseases. nih.govspringernature.com
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 1-(2,4-dichlorophenyl)piperazine, and how are reaction conditions optimized?
- Methodological Answer : The compound is synthesized via alkylation of piperazine derivatives with 2,4-dichlorophenyl halides. A typical protocol involves reacting this compound precursors (e.g., halogenated aromatic substrates) with piperazine in polar aprotic solvents like ethanol or toluene under reflux. Purification often employs normal-phase chromatography (e.g., 10% methanol/0.1% ammonium) . Optimization focuses on temperature control (60–80°C), stoichiometric ratios (1:1.2 for aryl halide:piperazine), and catalyst use (e.g., K₂CO₃) to minimize byproducts like N,N-dialkylated derivatives .
Q. How is the receptor selectivity profile of this compound characterized in neurotransmitter systems?
- Methodological Answer : Receptor affinity is assessed via radioligand binding assays using transfected cell lines expressing dopamine (D₂/D₃) or serotonin (5-HT₂A/5-HT₇) receptors. Competitive binding studies with [³H]spiperone or [³H]LSD quantify IC₅₀ values. For example, derivatives show higher selectivity for 5-HT₇ receptors (Kᵢ = 12 nM) compared to D₃ receptors (Kᵢ = 340 nM), attributed to the dichlorophenyl moiety’s steric and electronic effects .
Q. What analytical techniques are used to confirm the purity and structure of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity (>95%). Structural confirmation employs ¹H/¹³C NMR (e.g., δ 6.92–7.37 ppm for aromatic protons) and LC-MS (e.g., m/z 257.16 [M+H]⁺). X-ray crystallography may resolve stereochemical ambiguities in derivatives .
Advanced Research Questions
Q. How can ultrasound-assisted synthesis improve the yield and efficiency of this compound derivatives?
- Methodological Answer : Ultrasound irradiation (20–40 kHz) enhances reaction kinetics by promoting cavitation, reducing reaction time from 12 hours to 2–4 hours. For example, sonication increases yields of antiproliferative piperazine derivatives from 46% to 68% while reducing side reactions. Parameters like solvent viscosity (e.g., DMF vs. ethanol) and power density (50–100 W/cm²) are critical for scalability .
Q. What strategies resolve contradictions in reported cytotoxic effects of this compound derivatives?
- Methodological Answer : Discrepancies arise from varying substituent positions (e.g., 2,4- vs. 3,4-dichlorophenyl) and assay conditions. Systematic SAR studies using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) combined with molecular docking (e.g., targeting tubulin or topoisomerase II) clarify mechanisms. For instance, 2,4-dichlorophenyl analogs show higher antiproliferative activity (IC₅₀ = 8 µM) due to enhanced hydrophobic interactions .
Q. How do computational models predict the pharmacokinetic properties of this compound analogs?
- Methodological Answer : In silico tools like SwissADME or pkCSM predict logP (2.1–3.5), blood-brain barrier permeability (BBB+), and CYP450 metabolism. Molecular dynamics simulations (e.g., GROMACS) assess binding stability to targets like 5-HT₇ receptors. For example, methoxy substitutions at the phenyl ring improve aqueous solubility (clogP reduced by 0.8 units) without compromising receptor affinity .
Q. What experimental designs validate the thrombolytic vs. cytotoxic effects of this compound derivatives?
- Methodological Answer : Parallel in vitro assays include hemolysis tests (using erythrocyte suspensions) and thrombolytic activity measurements (clot lysis %). For instance, 2,5-dimethoxyphenyl derivatives exhibit 78% clot lysis at 100 µM but <5% hemolysis, indicating selectivity. Dose-response curves and protease activation assays (e.g., plasminogen activation) further elucidate mechanisms .
Data Analysis and Contradiction Resolution
Q. How should researchers address variability in reported IC₅₀ values for serotonin receptor binding?
- Methodological Answer : Variability often stems from assay conditions (e.g., membrane preparation methods, radioligand concentrations). Standardization using reference compounds (e.g., ketanserin for 5-HT₂A) and replicate experiments (n ≥ 3) reduces inconsistency. Meta-analysis of published data with standardized normalization (e.g., % inhibition vs. controls) can reconcile discrepancies .
Q. Why do some studies report antagonism while others observe partial agonism in dopamine receptor studies?
- Methodological Answer : Functional assays (e.g., cAMP accumulation vs. β-arrestin recruitment) yield divergent results. For example, this compound may act as a D₂ antagonist in cAMP assays (EC₅₀ = 1.2 µM) but show partial agonism in β-arrestin assays due to biased signaling. Pathway-specific profiling using BRET or TR-FRET is recommended .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
